molecular formula C18H19F2NO3 B10841298 2,4-Difluorophenyl 4-butoxybenzylcarbamate

2,4-Difluorophenyl 4-butoxybenzylcarbamate

Cat. No.: B10841298
M. Wt: 335.3 g/mol
InChI Key: OHKUODJKULFCPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluorophenyl 4-butoxybenzylcarbamate typically involves the reaction of 2,4-difluoroaniline with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted with 4-butoxybenzyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

2,4-difluorophenyl 4-butoxybenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-difluorophenyl 4-butoxybenzylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-difluorophenyl 4-butoxybenzylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C18H19F2NO3

Molecular Weight

335.3 g/mol

IUPAC Name

(2,4-difluorophenyl) N-[(4-butoxyphenyl)methyl]carbamate

InChI

InChI=1S/C18H19F2NO3/c1-2-3-10-23-15-7-4-13(5-8-15)12-21-18(22)24-17-9-6-14(19)11-16(17)20/h4-9,11H,2-3,10,12H2,1H3,(H,21,22)

InChI Key

OHKUODJKULFCPB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC(=O)OC2=C(C=C(C=C2)F)F

Origin of Product

United States

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